(Prop-1-yn-1-yloxy)benzene
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Description
“(Prop-1-yn-1-yloxy)benzene” is a chemical compound with the molecular formula C10H10O . It is also known by several other names such as (Prop-2-yn-1-yloxy)benzene, benzene, (2-propyn-1-yloxy)-, Ether, phenyl 2-propynyl, Phenyl 2-propynyl ether, and Phenyl prop-2-yn-1-yl ether .
Synthesis Analysis
A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent. The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 146.19 .Chemical Reactions Analysis
The synthesis of (prop-2-ynyloxy) benzene involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide . This reaction takes place in the presence of a K2CO3 base and acetone as a solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molar mass of 146.19, a density of 1.011, a boiling point of 100-101 °C (18 mmHg), and a refractive index of 1.519-1.521 .Safety and Hazards
The safety data sheet of a similar compound, Benzyl Propargyl Ether, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The modification of alkynyl groups on the benzene ring provides a basis for the click reaction . This reaction has been well applied in many fields such as drug development and biomedical materials . Therefore, the future directions of “(Prop-1-yn-1-yloxy)benzene” could involve its application in these fields.
properties
IUPAC Name |
prop-1-ynoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFXCXMHDNGNRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#COC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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